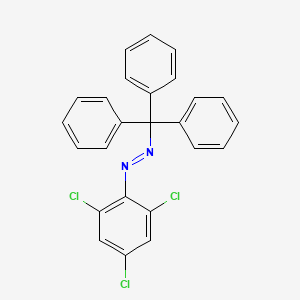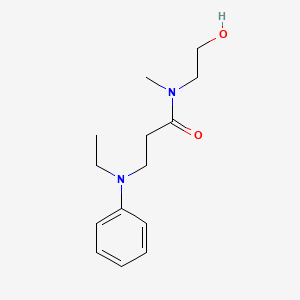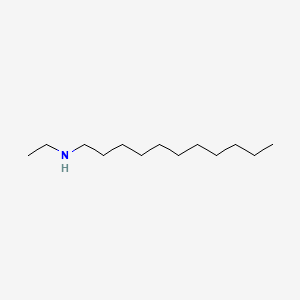
N-Ethylundecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Ethylundecan-1-amine is an organic compound belonging to the class of amines, characterized by the presence of an ethyl group attached to the nitrogen atom of an undecane chain. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethylundecan-1-amine can be synthesized through various methods, including:
Reductive Amination: This involves the reaction of undecanal with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: This
Properties
CAS No. |
59570-04-6 |
|---|---|
Molecular Formula |
C13H29N |
Molecular Weight |
199.38 g/mol |
IUPAC Name |
N-ethylundecan-1-amine |
InChI |
InChI=1S/C13H29N/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h14H,3-13H2,1-2H3 |
InChI Key |
LKVBHKWFYHKTSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)


![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)


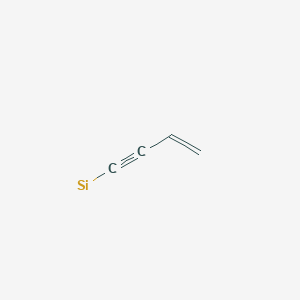

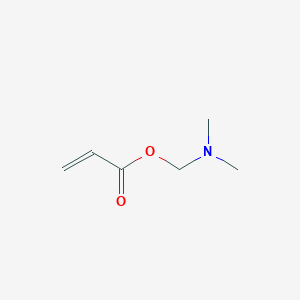
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
